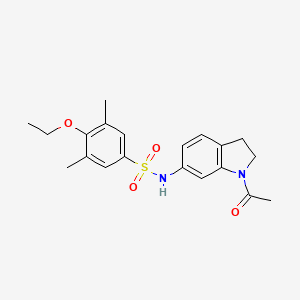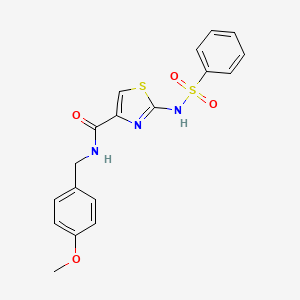
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide
説明
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
作用機序
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide inhibits CHK1, which is a key regulator of the DNA damage response pathway. Inhibition of CHK1 leads to increased replication stress and DNA damage, resulting in cell death. Cancer cells are particularly vulnerable to CHK1 inhibition due to their increased reliance on the DNA damage response pathway for survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to have effects on normal cells. CHK1 inhibition can lead to DNA damage in normal cells, which can result in toxicity. However, studies have shown that the toxicity of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide is manageable and reversible.
実験室実験の利点と制限
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a potent and selective inhibitor of CHK1, making it a valuable tool for studying the DNA damage response pathway. However, its effects on normal cells can make it challenging to use in certain experiments. In addition, the toxicity of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide can limit its use in vivo.
将来の方向性
There are several potential future directions for the development of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to CHK1 inhibition. Another area of interest is the development of combination therapies that can enhance the efficacy of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide. Finally, there is ongoing research into the development of more potent and selective CHK1 inhibitors.
科学的研究の応用
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in several types of cancer, including lung, breast, and pancreatic cancer. In addition, N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-4-5-14(10-16(13)20)19-26(22,23)15-6-7-17(24-2)18(11-15)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUWTBPFSJACKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



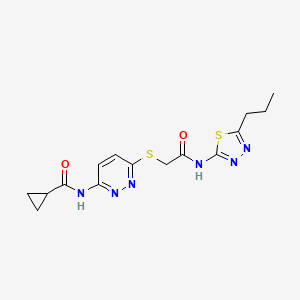
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203404.png)
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3203414.png)



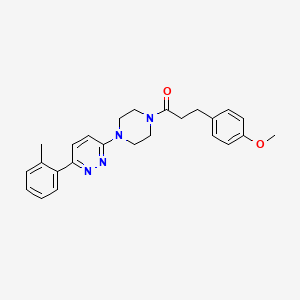
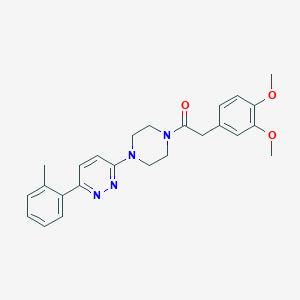

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203467.png)
![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)
![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)
